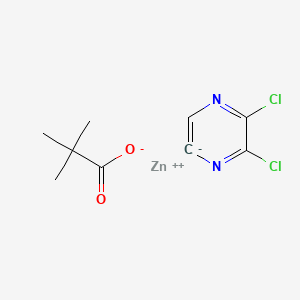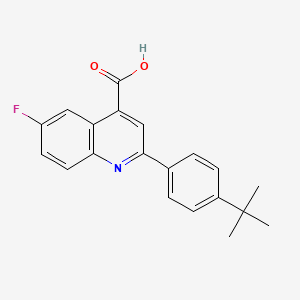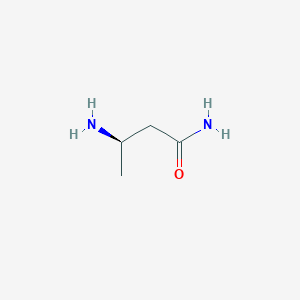
(3R)-3-Aminobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Aminobutanamide is an organic compound with the molecular formula C4H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Aminobutanamide typically involves the reduction of this compound oxime. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the use of sodium borohydride as a reducing agent in an aqueous or alcoholic medium.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of this compound oxime. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3R)-3-Aminobutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (3R)-3-Aminobutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (3R)-3-Aminobutanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: (3R)-3-Aminobutanoic acid.
Reduction: (3R)-3-Aminobutanol.
Substitution: Various substituted butanamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Aminobutanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which (3R)-3-Aminobutanamide exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of certain enzymes. Its chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of enzymatic reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (3S)-3-Aminobutanamide
- (3R)-3-Aminobutanoic acid
- (3R)-3-Aminobutanol
Comparison:
(3S)-3-Aminobutanamide: The enantiomer of (3R)-3-Aminobutanamide, differing only in the spatial arrangement of atoms. This difference can lead to distinct biological activities and interactions.
(3R)-3-Aminobutanoic acid: An oxidized form of this compound, with different chemical properties and reactivity.
(3R)-3-Aminobutanol:
Uniqueness: this compound’s unique chiral structure and reactivity make it a valuable compound in various fields of research and industry
Eigenschaften
Molekularformel |
C4H10N2O |
|---|---|
Molekulargewicht |
102.14 g/mol |
IUPAC-Name |
(3R)-3-aminobutanamide |
InChI |
InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m1/s1 |
InChI-Schlüssel |
OTVXVVYHNZUDSN-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


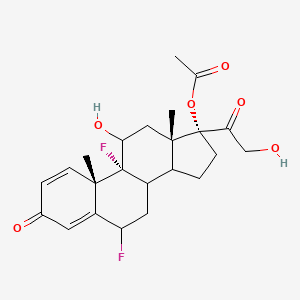
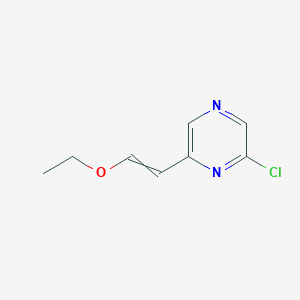
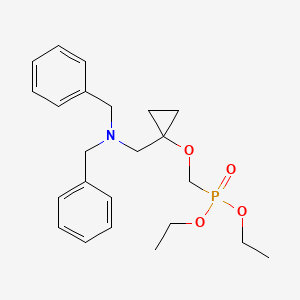
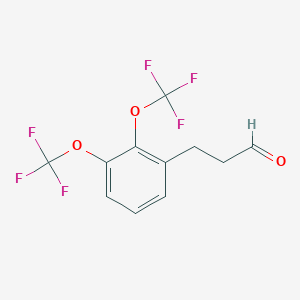
![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)
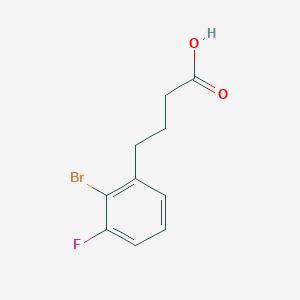
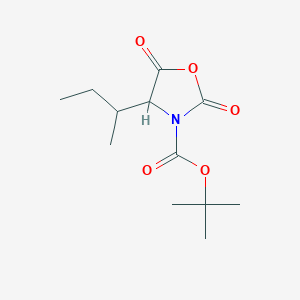
![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)

